2-{5-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine
Description
This compound features a 1,2,4-oxadiazole core linked to a pyridine ring at position 3 and a piperidine moiety substituted with a 4-methylbenzenesulfonyl (tosyl) group at position 5. The sulfonyl group introduces strong electron-withdrawing properties, which may enhance metabolic stability and receptor binding specificity. Its molecular formula is C₁₉H₂₀N₄O₃S, with a molecular weight of 384.45 g/mol.
Properties
IUPAC Name |
5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-3-pyridin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-14-5-7-16(8-6-14)27(24,25)23-12-9-15(10-13-23)19-21-18(22-26-19)17-4-2-3-11-20-17/h2-8,11,15H,9-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPFNZVEFGXQFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Functional Group Impact on Bioactivity
- Tosyl-Piperidine (Target Compound) : The sulfonyl group enhances hydrogen-bonding capacity and may target sulfonamide-binding enzymes (e.g., carbonic anhydrase) .
- 4′-Octylbiphenyl () : The long alkyl chain increases lipophilicity, favoring blood-brain barrier penetration but risking off-target toxicity .
- Dihydrochloride Salt (): Improves solubility for intravenous administration but may reduce oral bioavailability .
Pharmacological Potential
- Target Compound : Likely targets sulfonamide-sensitive pathways (e.g., kinase inhibition or protease modulation).
- Compound : Suitable for lipid-rich environments (e.g., antimicrobial or antifungal applications) .
- Compound : Methoxy substituent suggests CNS applications (e.g., antipsychotic or antidepressant activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
